Cas no 2172154-00-4 (1-{[1-(4-methylphenyl)-1H-pyrazol-5-yl]sulfonyl}piperazine)

1-{[1-(4-methylphenyl)-1H-pyrazol-5-yl]sulfonyl}piperazine is a sulfonamide-based heterocyclic compound featuring a piperazine core linked to a substituted pyrazole moiety. This structure imparts potential utility in medicinal chemistry and pharmaceutical research, particularly as an intermediate in the synthesis of bioactive molecules. The presence of the sulfonyl group enhances stability and may influence binding affinity in target interactions. The 4-methylphenyl substituent contributes to lipophilicity, potentially improving membrane permeability. Its well-defined molecular architecture allows for precise modifications, making it a versatile scaffold for drug discovery. The compound is typically characterized by high purity and consistent performance in synthetic applications, supporting reproducible results in research and development.
1-{[1-(4-methylphenyl)-1H-pyrazol-5-yl]sulfonyl}piperazine structure
2172154-00-4 structure
Product Name:1-{[1-(4-methylphenyl)-1H-pyrazol-5-yl]sulfonyl}piperazine
CAS No:2172154-00-4
MF:C14H18N4O2S
MW:306.383321285248
CID:6425630
PubChem ID:165540511
Update Time:2025-06-11

1-{[1-(4-methylphenyl)-1H-pyrazol-5-yl]sulfonyl}piperazine Chemical and Physical Properties

Names and Identifiers

    • 2172154-00-4
    • 1-{[1-(4-methylphenyl)-1H-pyrazol-5-yl]sulfonyl}piperazine
    • EN300-1591276
    • Inchi: 1S/C14H18N4O2S/c1-12-2-4-13(5-3-12)18-14(6-7-16-18)21(19,20)17-10-8-15-9-11-17/h2-7,15H,8-11H2,1H3
    • InChI Key: LJPZLOMPSZEINM-UHFFFAOYSA-N
    • SMILES: S(C1=CC=NN1C1C=CC(C)=CC=1)(N1CCNCC1)(=O)=O

Computed Properties

  • Exact Mass: 306.11504700g/mol
  • Monoisotopic Mass: 306.11504700g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 436
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 75.6Ų

1-{[1-(4-methylphenyl)-1H-pyrazol-5-yl]sulfonyl}piperazine Pricemore >>

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Additional information on 1-{[1-(4-methylphenyl)-1H-pyrazol-5-yl]sulfonyl}piperazine

Introduction to 1-{[1-(4-methylphenyl)-1H-pyrazol-5-yl]sulfonyl}piperazine and Its Significance in Modern Chemical Research

Chemical compounds play a pivotal role in the advancement of pharmaceutical and biochemical research. Among these, 1-{[1-(4-methylphenyl)-1H-pyrazol-5-yl]sulfonyl}piperazine, identified by its CAS number 2172154-00-4, has emerged as a compound of significant interest due to its unique structural properties and potential applications. This introduction aims to provide a comprehensive overview of this compound, highlighting its chemical characteristics, recent research findings, and future prospects.

The molecular structure of 1-{[1-(4-methylphenyl)-1H-pyrazol-5-yl]sulfonyl}piperazine consists of a piperazine ring sulfonated at one position, with a pyrazole moiety attached to the sulfonamide group. The presence of the 4-methylphenyl group enhances the compound's lipophilicity, making it a promising candidate for drug development. This structural feature has been extensively studied in the context of designing novel bioactive molecules.

In recent years, there has been a surge in research focused on sulfonamide derivatives due to their broad spectrum of biological activities. Sulfonamides are known for their antimicrobial, anti-inflammatory, and anticancer properties. The compound in question, 1-{[1-(4-methylphenyl)-1H-pyrazol-5-yl]sulfonyl}piperazine, leverages these properties through its sulfonamide core. Studies have demonstrated that such derivatives can interact with various biological targets, making them valuable in the development of therapeutic agents.

One of the most intriguing aspects of this compound is its potential as an intermediate in the synthesis of more complex molecules. The pyrazole ring is particularly noteworthy, as it is a heterocyclic structure that has been widely explored in medicinal chemistry. Pyrazole derivatives are known for their ability to modulate enzyme activity and receptor binding, which makes them attractive for drug design. The incorporation of the 4-methylphenyl group further enhances its pharmacological profile by improving solubility and bioavailability.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with high accuracy. Molecular docking studies have been performed on 1-{[1-(4-methylphenyl)-1H-pyrazol-5-yl]sulfonyl}piperazine to identify potential binding sites on target proteins. These studies have revealed that the compound can interact with enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. This information has been instrumental in guiding further experimental investigations.

The synthesis of 1-{[1-(4-methylphenyl)-1H-pyrazol-5-yl]sulfonyl}piperazine has also been optimized to ensure high yield and purity. Modern synthetic techniques, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the desired molecular framework efficiently. These methods not only improve the scalability of production but also minimize waste, aligning with green chemistry principles.

In conclusion, 1-{[1-(4-methylphenyl)-1H-pyrazol-5-yl]sulfonyl}piperazine (CAS no. 2172154-00-4) represents a significant advancement in chemical research with potential applications in pharmaceutical development. Its unique structural features and demonstrated biological activities make it a valuable compound for further study. As research continues to uncover new therapeutic targets and synthetic methodologies, compounds like this are poised to play a crucial role in addressing global health challenges.

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